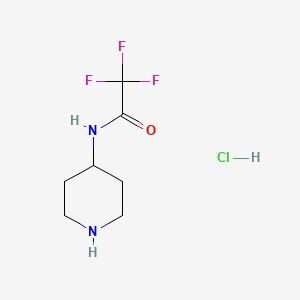
2-chloro-N-(4-fluorobenzyl)acetamide
Vue d'ensemble
Description
2-Chloro-N-(4-fluorobenzyl)acetamide (2-Cl-NFBA) is a synthetic organic compound with a variety of applications in the scientific research field. It is a chiral compound that can exist in two different forms, or enantiomers, with different physical and chemical properties. 2-Cl-NFBA has been used in a variety of laboratory experiments, and has been studied for its potential applications in biochemistry and physiology.
Applications De Recherche Scientifique
Photovoltaic Efficiency and Ligand-Protein Interactions
A study by Mary et al. (2020) explored the properties of molecules similar to 2-chloro-N-(4-fluorobenzyl)acetamide. They investigated their use as photosensitizers in dye-sensitized solar cells (DSSCs), finding good light harvesting efficiency and potential for photovoltaic applications. Additionally, the study delved into the ligand-protein interactions of these compounds with Cyclooxygenase 1 (COX1).
Synthesis and Structural Analysis
Research on structurally related compounds, such as N-[(4-chlorophenyl)di(methoxy)methyl]acetamide, provides insights into their synthesis and conformational characteristics. A study conducted in 1993 by Hajjem et al. focused on the synthesis and structural analysis of these compounds, essential for understanding their potential applications.
Inhibition of Enzymes and Potential Drug Development
A 2021 study by Bal et al. synthesized chloro-/fluorobenzyl-substituted benzimidazolium salts, including compounds similar to 2-chloro-N-(4-fluorobenzyl)acetamide. They found these compounds to be effective inhibitors of α-glycosidase and acetylcholinesterase, enzymes relevant in the treatment of Alzheimer's disease and diabetes.
Anticancer Research
A compound similar to 2-chloro-N-(4-fluorobenzyl)acetamide, 2-[3,5-bis-(2-fluorobenzylidene)-4-piperidon-1-yl]-N-(4-fluorobenzyl)-acetamide, was synthesized and evaluated for its anticancer properties in a study by Lagisetty et al. (2013). It showed significant antiproliferative efficacy in lung adenocarcinoma cells and potential for use in positron emission tomography (PET) imaging.
Reductive Cyclization in Medicinal Chemistry
A method for synthesizing 1,2,4,5-tetrahydro-1,4-benzodiazepine-3-ones from compounds like 2-chloro-N-(2-nitrobenzyl)acetamides was developed, as reported by Sasiambarrena et al. (2019). This process is significant in medicinal chemistry, indicating potential applications of these compounds in drug development.
Antibacterial Potential Against Klebsiella pneumoniae
A study by Cordeiro et al. (2020) investigated 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide for its antibacterial activity against Klebsiella pneumoniae. This research highlights the potential of such compounds in developing new antibacterial drugs.
Synthesis and Applications in Organic Chemistry
The synthesis of compounds like 1-(4-fluorobenzyl)-2-chloro-1H-benzo[d]imidazole was studied by Huang Jin-qing (2009), demonstrating the methods and potential applications of these compounds in various fields of organic chemistry.
Mécanisme D'action
Target of Action
The primary targets of 2-chloro-N-(4-fluorobenzyl)acetamide are currently unknown. This compound is a biochemical used in proteomics research
Biochemical Pathways
Given its use in proteomics research
Result of Action
As a biochemical used in proteomics research , it may have various effects depending on the context of its use.
Propriétés
IUPAC Name |
2-chloro-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO/c10-5-9(13)12-6-7-1-3-8(11)4-2-7/h1-4H,5-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOOZPRRCORIDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CCl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20367889 | |
| Record name | 2-chloro-N-(4-fluorobenzyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
257279-75-7 | |
| Record name | 2-chloro-N-(4-fluorobenzyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![O-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine](/img/structure/B3024398.png)



![2-[3-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B3024406.png)






